
6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one
Übersicht
Beschreibung
6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one, also known as HQL-79, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one involves its inhibition of certain enzymes, including poly(ADP-ribose) polymerase (PARP) and topoisomerase II. PARP is involved in DNA repair, and its inhibition can lead to DNA damage and cell death. Topoisomerase II is involved in DNA replication and transcription, and its inhibition can lead to DNA damage and cell death. By inhibiting these enzymes, 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one can induce cell death in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to have several biochemical and physiological effects, including its inhibition of PARP and topoisomerase II, induction of cell death in cancer cells, and neuroprotective effects. Additionally, 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for other diseases such as cardiovascular disease and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one in lab experiments is its specificity for certain enzymes, making it a useful tool for studying their functions. Additionally, 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to have low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one, including its potential use in combination with other chemotherapeutic agents for cancer therapy, its use as a neuroprotective agent in other neurodegenerative diseases, and its potential use in other diseases such as cardiovascular disease and diabetes. Additionally, further research is needed to optimize the synthesis method of 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one and to investigate its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one is a quinoline derivative that has been studied for its potential therapeutic applications in cancer and neurodegenerative diseases. Its mechanism of action involves its inhibition of certain enzymes, and it has been shown to have several biochemical and physiological effects. While there are advantages and limitations to using 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one in lab experiments, there are several future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, making it a promising candidate for cancer therapy. Additionally, 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-hydroxy-8-methyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-4-8(12)5-7-2-3-9(13)11-10(6)7/h4-5,12H,2-3H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEMDRZCNPEHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
1239768-83-2 | |
| Record name | 6-hydroxy-8-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


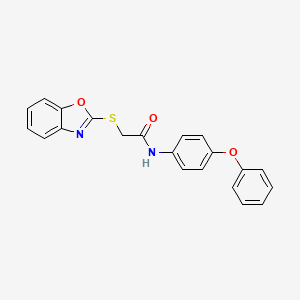
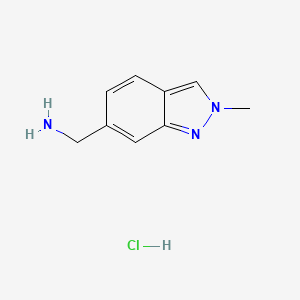
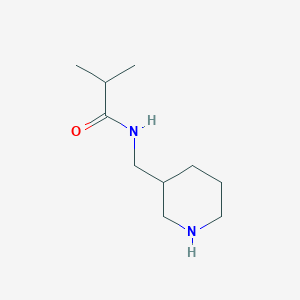
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2400212.png)
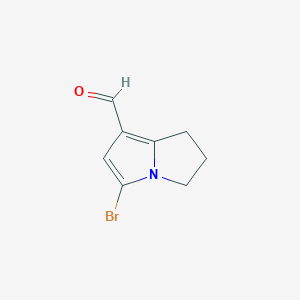
![5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2400214.png)
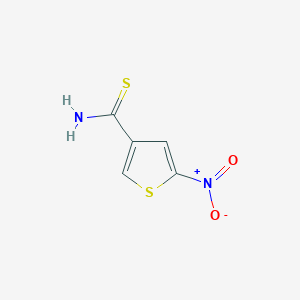
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2400217.png)
![4-isopropoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2400219.png)



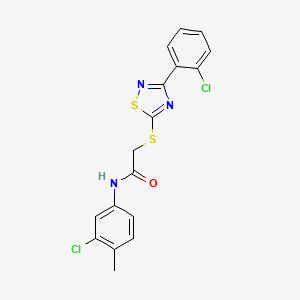
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2400229.png)